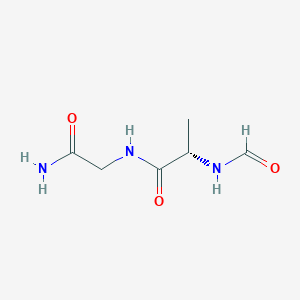
N-Formyl-L-alanylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-alanylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a formyl group attached to the amino acid sequence L-alanine and glycine, forming a peptide bond with an amide group at the terminal end. Its structural formula is C6H11N3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-alanylglycinamide typically involves the formylation of L-alanylglycinamide. One common method is the reaction of L-alanylglycinamide with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the peptide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as metal/metal oxide-based catalysts are often employed to enhance the efficiency of the formylation process .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl-L-alanylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming new peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Major Products:
Oxidation: N-Formyl-L-alanylglycine.
Reduction: N-Hydroxymethyl-L-alanylglycinamide.
Substitution: Various peptide derivatives depending on the reacting amino acids.
Aplicaciones Científicas De Investigación
N-Formyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in peptide-based drug design.
Industry: Utilized in the production of peptide-based materials and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of N-Formyl-L-alanylglycinamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals interactions. The formyl group plays a crucial role in stabilizing the peptide structure, enhancing its binding affinity to target proteins. This compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate mimic, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
N-Formylmethionine: Used in the initiation of protein synthesis in prokaryotes.
N-Formyl-L-alanine: A simpler formylated amino acid with similar structural properties.
N-Formylglycine: Another formylated amino acid with distinct biological functions.
Uniqueness: N-Formyl-L-alanylglycinamide stands out due to its dual amino acid composition, which provides a unique combination of structural stability and functional versatility. This compound’s ability to form stable peptide bonds and participate in various chemical reactions makes it a valuable tool in peptide synthesis and drug design .
Propiedades
Número CAS |
173068-68-3 |
|---|---|
Fórmula molecular |
C6H11N3O3 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-2-formamidopropanamide |
InChI |
InChI=1S/C6H11N3O3/c1-4(9-3-10)6(12)8-2-5(7)11/h3-4H,2H2,1H3,(H2,7,11)(H,8,12)(H,9,10)/t4-/m0/s1 |
Clave InChI |
AWWDNGHHAZYMCR-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N)NC=O |
SMILES canónico |
CC(C(=O)NCC(=O)N)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


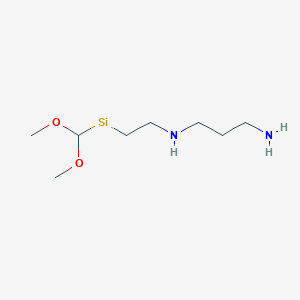
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)

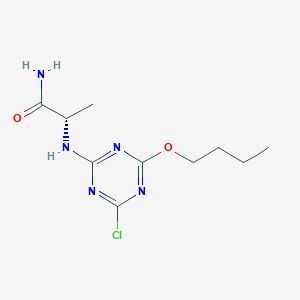
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
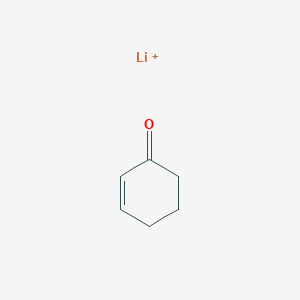
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
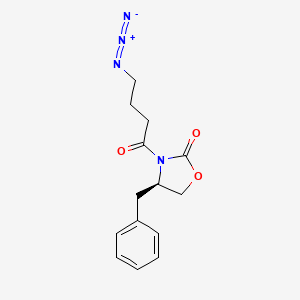
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
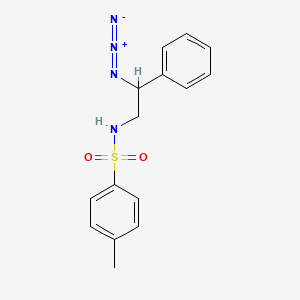
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
